molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No. B178784
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, also known as ATDA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATDA is a heterocyclic compound that contains both a thiadiazole and an oxime functional group, making it a unique and versatile molecule that can be used in a variety of research applications. In

Mechanism Of Action

The exact mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.

Biochemical And Physiological Effects

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anti-inflammatory effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anticonvulsant properties, as it has been shown to reduce the severity and duration of seizures in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments is its versatility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used in a variety of research applications, from neuroscience to cancer research. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively easy to synthesize, making it a practical and cost-effective option for researchers. However, there are some limitations to using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments. One of the main limitations is its solubility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are a number of future directions for research on 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. One area of research that is particularly promising is in the development of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid and its potential applications in other areas of research, such as inflammation and epilepsy. Finally, more studies are needed to determine the safety and efficacy of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in humans, which will be critical for its eventual use as a therapeutic agent.

Scientific Research Applications

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have neuroprotective effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to protect against oxidative stress and excitotoxicity, two processes that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

CAS RN

139183-37-2

Product Name

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Molecular Formula

C5H6N4O3S

Molecular Weight

202.19 g/mol

IUPAC Name

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2-

InChI Key

OSIJZKVBQPTIMT-WAPJZHGLSA-N

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)O

SMILES

CON=C(C1=NSC(=N1)N)C(=O)O

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.4 g) in 1 N aqueous solution of sodium hydroxide (19.1 ml) was heated at 50° to 55° C. for an hour. To the solution was added conc.hydrochloric acid (1.9 ml) under cooling in an ice-bath. The mixture was saturated with sodium chloride and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give the title compound (0.9 g), mp 180° to 182° C. (dec.).
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-(5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile (18.3 g, 0.1 mole) in 4N NaOH (250 ml) was heated at 50°-55° C. with stirring for 3 hours. The reaction mixture was adjusted to pH 1 with H3PO4, and washed with ethyl acetate (100 ml), saturated with NaCl, and extracted three times with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1). The extracts were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was triturated with isopropyl ether to afford pale yellow crystals of the title acid. Yield 16.8 g (83%). M.p. 184°-5° C. (dec.). [Lit.*, m.p. 180°-182° C. (dec.)].
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (146 g, 0.60 mmol) in water (720 g) was cooled to an internal temperature of 0° C. and then 10% aqueous sodium hydroxide solution (720 ml) was added dropwise thereto. The mixture was allowed to react at a temperature in the range of 0°±1° C. for 1 hr., then heated to an internal temperature of 45° to 50° C. to react for 2 hrs. The reaction mixture was then neutralized with concentrated hydrochloric acid (62.4 g) to pH 6.5 to 7.5., and concentrated at an internal temperature of below 60° C. and then adjusted to pH 3 with concentrated hydrochloric acid (62 g). After that, it was decolorized and purified with activated carbon (14.6 g), followed by the addition of concentrated hydrochloric acid (62.4 g). It was then cooled to separate crystals which were collected by filtration and dried to give 2-methoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (166.7 g, yield: 88.0%, and purity by HPLC: 99.4%).
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.